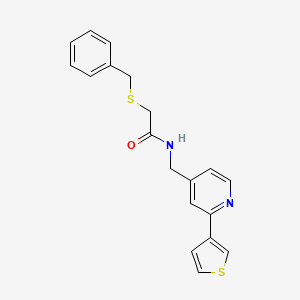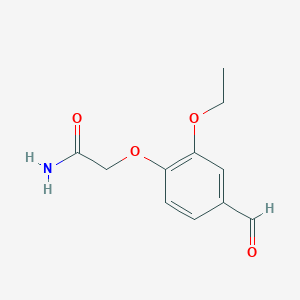
2-(2-Ethoxy-4-formylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(2-Ethoxy-4-formylphenoxy)acetamide is 1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Ethoxy-4-formylphenoxy)acetamide is a powder that is stored at room temperature . It has a melting point of 153-155 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be derived from 2-aminophenol through chemoselective monoacetylation. This process utilizes Novozym 435 as a catalyst, with vinyl acetate identified as the best acyl donor, leading to irreversible reactions and offering insights into reaction mechanisms and kinetics (Magadum & Yadav, 2018).
2. Pharmacological Potential
New acetamide derivatives, including those similar to 2-(2-Ethoxy-4-formylphenoxy)acetamide, have been synthesized and evaluated for potential pharmacological applications. These compounds exhibit cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016); (Rani, Pal, Hegde, & Hashim, 2014).
3. Inhibitory Activity Studies
2-(4-methoxyphenyl) ethyl] acetamide derivatives have been evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed significant inhibitory effects, correlating with antidiabetic activity in vivo (Saxena et al., 2009).
4. Insecticidal Efficacy
Studies have shown the potential of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives as insecticidal agents. These derivatives, including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, exhibited excellent results against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
5. Therapeutic Agent Development
Further research into 2-(substituted phenoxy)acetamide derivatives has been conducted for potential development into therapeutic agents. This includes studies on their anticancer, anti-inflammatory, and analgesic activities, showing promise in medicinal applications (Golota et al., 2015).
6. Metabolic Studies
Comparative metabolism of chloroacetamide herbicides, which include compounds structurally related to 2-(2-Ethoxy-4-formylphenoxy)acetamide, has been studied in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential risks associated with these herbicides (Coleman et al., 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAIFXRICURVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804187 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Ethoxy-4-formylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)
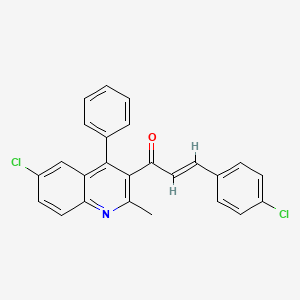
![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)
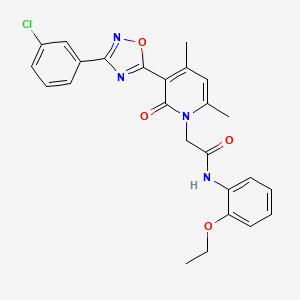
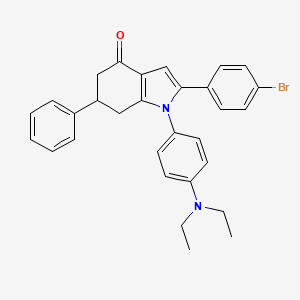
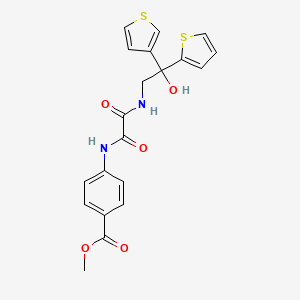
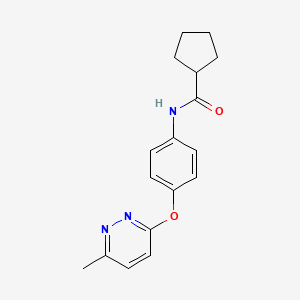
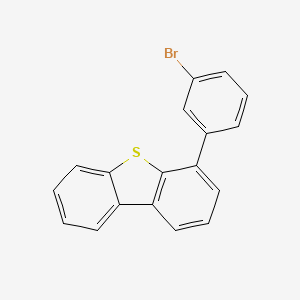
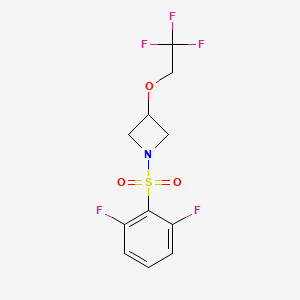
![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)
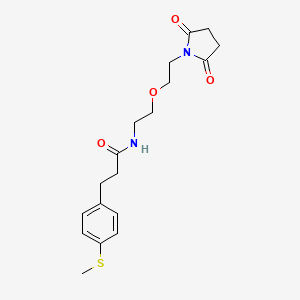
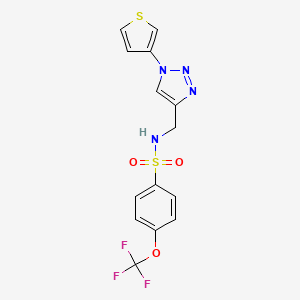
![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)
